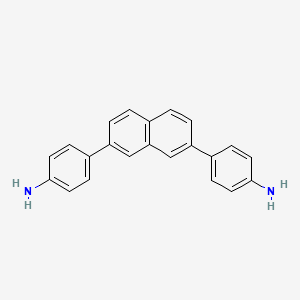

4,4'-(Naphthalene-2,7-diyl)dianiline

Description

4,4'-(Naphthalene-2,7-diyl)dianiline is a diamine compound featuring a naphthalene core substituted with two aniline groups at the 2,7-positions. Its structure combines the aromaticity of naphthalene with the reactivity of primary amines, making it a candidate for synthesizing advanced materials such as covalent organic frameworks (COFs) and polymers . The naphthalene backbone likely enhances rigidity and π-conjugation compared to benzene-based diamines, which could influence electronic properties and material stability.

Properties

Molecular Formula |

C22H18N2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

4-[7-(4-aminophenyl)naphthalen-2-yl]aniline |

InChI |

InChI=1S/C22H18N2/c23-21-9-5-15(6-10-21)18-3-1-17-2-4-19(14-20(17)13-18)16-7-11-22(24)12-8-16/h1-14H,23-24H2 |

InChI Key |

INAZOHOKEOYQLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Naphthalene-2,7-diyl)dianiline typically involves the reaction of 2,7-dibromonaphthalene with aniline in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Naphthalene-2,7-diyl)dianiline may involve a continuous flow process to enhance efficiency and yield. The use of high-pressure reactors and automated systems allows for precise control of reaction conditions, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Naphthalene-2,7-diyl)dianiline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4,4’-(Naphthalene-2,7-diyl)dianiline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.

Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 4,4’-(Naphthalene-2,7-diyl)dianiline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects.

Comparison with Similar Compounds

4,4’-(Pyrene-2,7-diyl)dianiline

- Structure : Pyrene’s four fused benzene rings provide extended conjugation compared to naphthalene’s two rings. This increases electronic delocalization, improving charge transport in COFs .

- Applications : Used in PyCOFamide, a COF with interlayer hydrogen bonding for enhanced stability and protein adsorption .

- Synthesis : Characterized via MALDI-TOF mass spectrometry, ensuring purity for COF construction .

4,4′-Methylene Dianiline (MDA)

3,3′-(Buta-1,3-diyne-1,4-diyl)dianiline

4,4′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline (BTDA)

- Optical Properties: Amino substitution induces a 229 nm red shift in emission (709 nm) compared to carboxylic acid analogs, highlighting substituent effects on photophysics .

Functional and Application-Based Comparisons

COF Construction

- Naphthalene vs. Pyrene : Pyrene-based COFs (e.g., PyCOFamide) exhibit larger pores and higher surface areas due to extended conjugation , whereas naphthalene derivatives may form smaller-pore frameworks.

- Chiral COFs : Analogous compounds like (S)-4,4'-(benzoimidazole-4,7-diyl)dianiline enable chiral catalysis (e.g., aldol reactions with 87% ee) , a feature unexplored in the naphthalene variant.

Polymer Cross-Linking

- Naphthalene vs. MDA : The naphthalene core’s rigidity could improve thermal stability in epoxy resins compared to MDA’s flexible -CH₂- bridge . However, MDA’s established industrial use contrasts with the niche status of naphthalene-based diamines.

Data Tables

Table 1: Structural and Functional Comparison of Dianiline Derivatives

Table 2: Performance Metrics in COFs

Biological Activity

4,4'-(Naphthalene-2,7-diyl)dianiline, often referred to as NDI, is an organic compound that has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a naphthalene core and two aniline groups. Research into its biological activity encompasses various fields, including pharmacology, toxicology, and environmental science. This article presents a detailed overview of the biological activity of NDI, highlighting relevant research findings, case studies, and data tables.

Physical Properties

- Molecular Formula : C18H16N2

- Molecular Weight : 272.34 g/mol

- CAS Number : 101-66-8

Anticancer Properties

Recent studies have indicated that NDI exhibits significant anticancer properties. Research published in Molecules highlighted its cytotoxic effects on various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and disruption of mitochondrial function.

Case Study: Cytotoxicity in Cancer Cell Lines

A study conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines demonstrated that NDI significantly inhibited cell proliferation. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These results suggest that NDI could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

NDI has also been evaluated for its antimicrobial properties. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were found to be:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

These findings indicate that NDI possesses notable antibacterial activity, which could be harnessed for therapeutic applications.

Environmental Toxicity

While NDI shows promise in therapeutic contexts, its environmental impact must also be considered. A screening assessment conducted by the Canadian government revealed that compounds similar to NDI could exhibit variable toxicity in aquatic environments. The predicted no-effect concentration (PNEC) was calculated at 0.0025 mg/L based on chronic studies involving fish exposure .

The biological activity of NDI is believed to be linked to its ability to interact with cellular components such as DNA and proteins. Its aromatic structure allows for intercalation into DNA strands, potentially leading to mutagenic effects. Additionally, NDI may generate reactive oxygen species (ROS), contributing to oxidative stress within cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.